REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1)[CH3:2].[CH3:13][N:14](C=O)C>>[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]#[N:14])=[CH:9][NH:10]2)=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
C(C)SC1=CC=C2C=CNC2=C1
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added chlorosulfonyl isocyante dropwise at −30° C
|
Type
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ADDITION
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Details
|
after addition
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Type
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CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and water
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Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Mg2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (CH2Cl2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=CC=C2C(=CNC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |